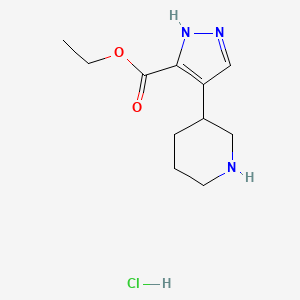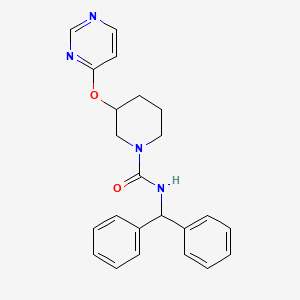![molecular formula C26H24N2O4S2 B2608058 N-(2-methoxybenzyl)-3-[methyl(phenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide CAS No. 1105226-35-4](/img/structure/B2608058.png)
N-(2-methoxybenzyl)-3-[methyl(phenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-methoxybenzyl)-3-[methyl(phenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide is a chemical compound that has been of great interest in scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonamide-containing molecules, which have been extensively studied for their pharmacological properties.
Scientific Research Applications
Synthetic Methodologies and Chemical Transformations
- The study on enantioselective synthesis explores methodologies for preparing N-methoxy-N-methylamide derivatives, demonstrating the versatility of these compounds in synthesizing complex organic structures, which could be related to the synthetic routes for compounds like N-(2-methoxybenzyl)-3-[methyl(phenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide (Calvez, Chiaroni, & Langlois, 1998).
- Research on bromophenol derivatives from the red alga Rhodomela confervoides, although not directly related, suggests the potential for discovering novel compounds with unique structures and applications in various scientific fields (Zhao et al., 2004).
Molecular and Electronic Analysis
- A study on molecular, electronic, nonlinear optical, and spectroscopic analysis of heterocyclic compounds provides a framework for understanding the electronic properties and potential applications of complex molecules, which may include the design of new materials or molecular devices (Beytur & Avinca, 2021).
Chemical Reactivity and Oxidation Processes
- Research into oxygen transfer reactions and the reaction of high-valent oxoruthenium compounds with sulfides highlights the chemical reactivity of methoxy substituted benzyl phenyl sulfides, which could shed light on the oxidation pathways and stability of sulfur-containing compounds (Lai, Lepage, & Lee, 2002).
properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-3-[methyl(phenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O4S2/c1-28(21-14-7-4-8-15-21)34(30,31)25-22(19-11-5-3-6-12-19)18-33-24(25)26(29)27-17-20-13-9-10-16-23(20)32-2/h3-16,18H,17H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQJIBWNBXASKEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=C(SC=C2C3=CC=CC=C3)C(=O)NCC4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2607976.png)

![2-((5-Ethylthiophen-2-yl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane](/img/structure/B2607980.png)
![1-Chloro-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2607981.png)



![3-(4-fluorobenzyl)-7-((pyridin-2-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2607988.png)
![1,1-Dichlorospiro[3.3]heptan-2-one](/img/structure/B2607989.png)

![N-cyclopentyl-1-{[(3-fluorophenyl)methyl]sulfanyl}-4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2607996.png)

